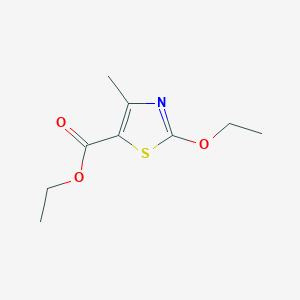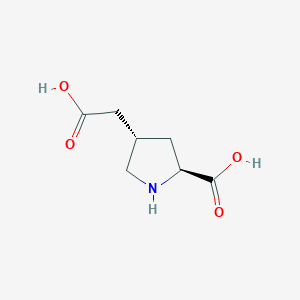
Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents onto the thiazole ring. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized, showcasing the versatility of thiazole synthesis . These methods could potentially be adapted for the synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques such as FTIR and NMR, and confirmed by X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and analyze the molecular geometry, vibrational assignments, and chemical shifts, providing a theoretical understanding that complements experimental data . These techniques would be applicable to Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate to determine its molecular structure and confirm its synthesis.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to yield a wide array of products with different functional groups . The reactivity of the thiazole ring allows for the introduction of various substituents, which can significantly alter the compound's properties and potential applications. The chemical reactions of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate would likely follow similar pathways, with the ethoxy and methyl groups influencing its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, as seen in the various thiazole compounds discussed in the papers . For instance, the introduction of electron-donating or electron-withdrawing groups can impact the compound's acidity or basicity. The physical and chemical properties of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate would need to be empirically determined to understand its behavior in different environments.
Applications De Recherche Scientifique
Biodegradation and Environmental Fate
Research on ethyl tert-butyl ether (ETBE) , though not the same compound, provides insight into how ether compounds behave in the environment. Microorganisms in soil and groundwater can aerobically degrade ETBE, producing several intermediates. This process involves enzymes like monooxygenase and alkane hydroxylases, indicating the microbial potential to mitigate pollution from ether compounds (Thornton et al., 2020).
Pharmacological Applications
A study on benzofused thiazole derivatives highlights the pharmacological potential of thiazole compounds. These derivatives have been evaluated for antioxidant and anti-inflammatory activities, showcasing the therapeutic applications of thiazole-containing compounds in treating various disorders (Raut et al., 2020).
Electrochemical Applications
In the context of electrochemical technology, haloaluminate room-temperature ionic liquids (including different molecular structures) have been explored for applications in electroplating and energy storage. This suggests the broad potential of specialized chemical compounds in advancing electrochemical processes and technologies (Tsuda et al., 2017).
Propriétés
IUPAC Name |
ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-4-12-8(11)7-6(3)10-9(14-7)13-5-2/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLGPMLSJYMNKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(S1)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














